Rubidium tungstate

Description

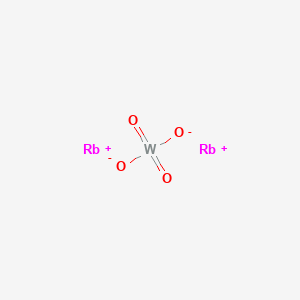

Rubidium tungstate (Rb₂WO₄) is an inorganic compound composed of rubidium (Rb⁺) cations and tungstate (WO₄²⁻) anions. Its molecular weight is 418.77 g/mol, with a CAS registry number of 13597-52-9 . The compound is commercially available in high-purity forms (99.9% to 99.999%) and is typically supplied as a fine powder (-200 mesh) . Rb₂WO₄ is utilized in specialized applications such as corrosion inhibition due to its ability to form polymeric anions under acidic conditions, which enhance its electrochemical stability .

Properties

Molecular Formula |

O4Rb2W |

|---|---|

Molecular Weight |

418.77 g/mol |

IUPAC Name |

dioxido(dioxo)tungsten;rubidium(1+) |

InChI |

InChI=1S/4O.2Rb.W/q;;2*-1;2*+1; |

InChI Key |

LGDFLIMSNVEAQL-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Rb+].[Rb+] |

Origin of Product |

United States |

Preparation Methods

Procedure

- Starting Materials: Reagent grade rubidium carbonate (Rb2CO3) and tungsten (VI) oxide (WO3), both typically of high purity (≥99.9%).

- Pre-treatment: Rb2CO3 and WO3 are often preheated separately at 100°C and 700°C respectively overnight to remove moisture and ensure phase purity.

- Mixing: Equimolar amounts of Rb2CO3 and WO3 are thoroughly ground together in an agate mortar to ensure homogeneity.

- Heating: The mixture is placed in an open crucible and heated at approximately 750°C for 24 hours.

- Cooling: After heating, the product is cooled to room temperature.

- Characterization: X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the formation and purity of this compound.

Research Outcomes

- This method yields a pure phase of Rb2WO4, as confirmed by XRD patterns showing characteristic orthorhombic crystal structure (space group Pmcn) with lattice parameters approximately a=6.506 Å, b=11.34 Å, c=8.219 Å at elevated temperatures (~345°C).

- FTIR spectra corroborate the presence of tungsten-oxygen bonds consistent with tungstate structures.

- The solid-state method is robust and reproducible, suitable for producing polycrystalline powders for further study or application.

Vacuum-Sealed Tube Method for Doped Variants

To prepare doped this compound variants, such as vanadium-doped rubidium hexagonal tungsten bronzes, a modified solid-state method using evacuated silica glass tubes is employed.

Procedure

- Reactants: Appropriate stoichiometric amounts of Rb2CO3, WO3, and dopant oxides (e.g., V2O5 for vanadium doping).

- Mixing: Thorough grinding of the reactants.

- Sealing: The mixture is placed in silica glass tubes (inner diameter ~6 mm, length ~100 mm), preheated to remove moisture, then evacuated to a pressure of about 10^-2 Torr.

- Heating: The sealed tubes are heated isothermally at 700°C for 4 days.

- Quenching: After heating, the tubes are quenched to room temperature to preserve the phase.

- Characterization: XRD confirms the formation of hexagonal tungsten bronze phases with dopant incorporation.

Electrochemical Intercalation Method

A more recent and advanced preparation approach involves electrochemical intercalation of rubidium ions into tungsten oxide frameworks to form rubidium tungsten bronzes, which are structurally related to this compound.

Procedure

- Starting Material: Tungsten oxide (WO3) films or powders.

- Electrochemical Cell: WO3 is used as a cathode in an aqueous electrolyte containing rubidium ions.

- Intercalation: Applying a controlled voltage causes rubidium ions to insert into the WO3 lattice.

- Phase Formation: In situ synchrotron X-ray diffraction tracks the formation of new rubidium-containing phases.

- Post-Treatment: Some phases are reversible, others irreversible, with structural transformations at room temperature.

Research Outcomes

- Four new rubidium tungsten bronze structures have been identified via this method.

- The process allows precise control over composition and phase, enabling detailed study of structure-property relationships.

- The size of rubidium ions has minimal effect on symmetry; electron count dominates structural features.

High-Temperature Phase Control and Polymorphism

This compound exhibits polymorphism and phase transformations at elevated temperatures, which are critical for optimizing synthesis.

Observations

- Orthorhombic this compound is stable in a temperature range approximately 295–390°C.

- Above these temperatures, phase transitions may occur, influencing crystal symmetry and lattice parameters.

- High-temperature X-ray diffraction studies are essential to determine phase stability and guide synthesis temperature selection.

Comparative Summary of Preparation Methods

| Method | Key Conditions | Advantages | Limitations | Typical Product Characteristics |

|---|---|---|---|---|

| Solid-State Reaction | 750°C, 24 hours, open crucible | Simple, reproducible | Requires high temperature | Pure Rb2WO4, orthorhombic phase confirmed by XRD and FTIR |

| Vacuum-Sealed Tube Solid-State | 700°C, 4 days, evacuated silica tubes | Enables doping, prevents oxidation | Time-consuming, requires vacuum sealing | Doped Rb tungsten bronzes with controlled composition |

| Electrochemical Intercalation | Room temperature, aqueous electrolyte | Precise composition control, new phases | Requires electrochemical setup | Rubidium tungsten bronzes with novel structures |

| High-Temperature Control | 295–390°C stability range, polymorph studies | Guides phase purity and stability | Requires advanced characterization | Phase-pure orthorhombic or other polymorphs depending on T |

Detailed Research Data and Crystallographic Parameters

| Parameter | Value (Rb2WO4 Orthorhombic Phase) | Source |

|---|---|---|

| Space Group | Pmcn | |

| Lattice Constants (Å) | a = 6.506, b = 11.34, c = 8.219 | |

| Stability Temperature (°C) | 295–390 | |

| Purity Confirmation | XRD, FTIR |

Chemical Reactions Analysis

Thermal Decomposition and Phase Transitions

Rubidium tungstate exhibits temperature-dependent structural changes:

-

Phase Transitions :

| Temperature Range | Crystal Structure | Lattice Parameters (Å) |

|---|---|---|

| 25–345°C | Orthorhombic | a = 6.506, b = 11.34, c = 8.219 |

| >390°C | Monoclinic | Data pending further refinement |

Thermal stability is critical for high-temperature applications, such as ceramic dopants .

Reactions with Acids

Rb₂WO₄ reacts with strong acids to release tungstic acid:

Example :

Redox Reactions

This compound participates in reduction processes under controlled conditions:

Reduction kinetics are enhanced in the presence of alkali dopants, leading to larger tungsten crystallites .

Hydrolysis in Aqueous Solutions

Rb₂WO₄ undergoes partial hydrolysis depending on pH:

-

pH Stability : Stable in alkaline solutions but hydrolyzes in acidic media (pH < 7) .

-

Ionic Conductivity : Aqueous solutions exhibit ionic conductivity of 13–90 mS cm⁻¹ at 75% relative humidity .

Interaction with Other Salts

Rb₂WO₄ forms mixed-metal tungstates when combined with transition metals:

Example :

These compounds are studied for their magnetic and optical properties .

Structural Insights from Neutron Diffraction

Neutron studies reveal a defect cubic pyrochlore-type structure in non-stoichiometric Rb₁.₁₀W₁.₆₆O₅.₅₃:

Scientific Research Applications

Environmental Remediation

Advanced Oxidation Processes (AOPs)

Rubidium tungstate has been utilized in advanced oxidation processes, particularly for the degradation of organic pollutants such as bisphenol A (BPA). Recent studies have demonstrated that reduced this compound nanorods can activate peroxydisulfate (PDS) under alkaline conditions, significantly enhancing the degradation efficiency of BPA. The degradation rate was found to be at pH 11, compared to lower rates at neutral and acidic pH levels .

Case Study: BPA Removal

In a controlled experiment, reduced this compound nanorods were synthesized and tested for their ability to remove BPA from aqueous solutions. The results indicated that the alkaline activation of PDS facilitated a higher rate of BPA degradation due to improved electron transfer efficiency between the nanorods and PDS .

Photonic Applications

Photochromic Materials

this compound exhibits photochromic properties, making it suitable for applications in photonics. Layered this compound nanosheets have been developed that demonstrate reversible color changes upon UV-light excitation. These nanosheets can absorb UV light and switch optical properties, which can be applied in heat-absorbing films and cutoff filters for windows .

Research Findings

The synthesized nanosheets displayed an optical band gap of and an intense UV absorption spectrum. This unique property allows for potential applications in energy-efficient window coatings and other optical devices .

Material Science

Synthesis of Rubidium Salts

Research into rubidium salts of phosphotungstic acid has shown that varying synthesis conditions can influence their properties significantly. The study revealed that the crystallographic structure changes with different degrees of proton substitution, affecting the material's stability and reactivity .

Table: Influence of Synthesis Conditions on Properties of Rubidium Salts

| Synthesis Condition | Crystal Structure | Stability | Observations |

|---|---|---|---|

| Low Proton Substitution | Cubic | High | Strong diffraction peaks observed |

| Moderate Proton Substitution | Tetragonal | Moderate | Decreased peak intensity |

| High Proton Substitution | Orthorhombic | Low | Significant structural changes |

Catalytic Applications

Catalyst for Chemical Reactions

this compound has also been explored as a catalyst in various chemical reactions due to its unique electronic properties. Its ability to facilitate electron transfer makes it a candidate for catalyzing reactions under specific conditions .

Mechanism of Action

Rubidium tungstate is part of the alkali metal tungstate family, which includes compounds such as sodium tungstate, potassium tungstate, and cesium tungstate . Compared to these compounds, this compound often exhibits unique properties due to the larger ionic radius of rubidium, which can influence its reactivity and stability. For instance, this compound may have different solubility and thermal stability characteristics compared to sodium or potassium tungstate.

Comparison with Similar Compounds

Physical and Thermal Properties

A critical distinction between rubidium tungstate and analogous compounds lies in their thermal stability and physical forms.

Rubidium molybdate (Rb₂MoO₄) exhibits a significantly lower melting point (509°C) compared to lithium tungstate (742°C), suggesting that cation size (Rb⁺ > Li⁺) inversely correlates with thermal stability in tungstate/molybdate systems . Sodium tungstate (Na₂WO₄), a widely studied analogue, is noted for its role in industrial catalysis and corrosion protection .

Commercial Availability and Cost

Rb₂WO₄ is a high-cost material, priced at $266.19 for 5 g (99.9% purity) . In contrast, sodium tungstate is more economical and widely available, reflecting its broader industrial use .

Biological Activity

Rubidium tungstate (Rb₂WO₄) is a compound of interest due to its unique properties and potential applications in various biological and environmental contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an inorganic compound that consists of rubidium ions and tungstate ions. It typically crystallizes in an orthorhombic structure, which is significant for its stability and reactivity under various conditions. The compound’s synthesis often involves high-temperature processes, yielding materials that can exhibit different physical and chemical properties based on their preparation methods .

1. Cellular Interaction and Toxicity

Rubidium ions (Rb⁺) have been shown to mimic potassium ions (K⁺) in biological systems due to their similar charge and size. This similarity allows rubidium to enter cells through potassium channels, influencing cellular functions. Research indicates that while rubidium itself is generally considered non-toxic, excessive replacement of potassium with rubidium can lead to adverse effects, including cell death in animal models .

A study highlighted that a significant increase in rubidium levels (up to 100 times the normal amount) did not show acute toxicity in human subjects, suggesting a relatively safe profile for moderate exposure . However, when more than 50% of potassium was replaced with rubidium in rat muscle tissue, it resulted in mortality, indicating a threshold for safe biological substitution .

2. Impact on Mental Health

Rubidium has been explored for its potential antidepressant effects. Clinical trials involving dialysis patients indicated that supplementation with rubidium chloride may alleviate symptoms of depression linked to low rubidium levels. Dosages up to 720 mg per day were administered over 60 days without significant side effects reported . This suggests a possible therapeutic role for rubidium in managing mood disorders.

3. Catalytic Activity

Recent studies have demonstrated the catalytic potential of reduced this compound (rRT) nanorods in environmental remediation processes. These nanorods effectively activate peroxydisulfate (PDS) under alkaline conditions to degrade bisphenol A (BPA), a common environmental pollutant. The degradation rate was significantly higher at pH 11 compared to neutral or acidic conditions, showcasing the compound's utility in advanced oxidation processes for wastewater treatment .

| Condition | Degradation Rate (min⁻¹) |

|---|---|

| pH 11 | 0.0173 |

| pH 7 | 0.0009 |

| pH 3 | 0.0004 |

This table summarizes the effectiveness of rRT nanorods in degrading BPA across different pH levels, highlighting their potential as catalysts in environmental applications.

4. Metallomic Studies

A recent study investigated the plasma levels of various metals, including rubidium, in individuals with obesity and its correlation with inflammatory markers. The findings revealed that higher plasma levels of rubidium were negatively associated with oxidized LDL cholesterol (oxLDL), suggesting a protective role against oxidative stress .

The following table summarizes the correlation between rubidium levels and inflammatory markers:

| Inflammatory Marker | Correlation Coefficient | P-Value |

|---|---|---|

| oxLDL | -1.139 | 0.008 |

| MPO | 0.324 | 0.003 |

These results indicate that rubidium may play a role in modulating inflammation and oxidative stress pathways.

Q & A

Q. What are the optimal synthesis conditions for rubidium tungstate (Rb₂WO₄) to ensure high purity and yield?

Methodological Answer: this compound can be synthesized via stoichiometric precipitation by mixing aqueous solutions of sodium tungstate (Na₂WO₄) and rubidium salts (e.g., RbNO₃). Key parameters include:

- Precipitation pH : Maintain a neutral to slightly alkaline pH to avoid hydrolysis of tungstate ions.

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

- Purification : Repeated washing with deionized water and ethanol removes residual ions. Yield and purity can be verified via elemental analysis and X-ray diffraction (XRD) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

Methodological Answer:

- XRD : Determines crystallinity and phase purity by comparing observed patterns with reference data (e.g., ICDD database).

- Raman/IR spectroscopy : Identifies WO₄²⁻ vibrational modes to confirm tetrahedral symmetry.

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition temperatures (~600°C).

- SEM/EDS : Provides surface morphology and elemental composition. Ensure sample homogeneity to avoid misinterpretation .

Advanced Research Questions

Q. How does this compound modulate BK channel activity in cardiac cells, and what methodological approaches can elucidate its mechanism?

Methodological Answer: this compound may influence BK channel gating by interacting with divalent cations like Mg²⁺. To investigate:

- Electrophysiology : Use patch-clamp recordings on isolated cardiomyocytes to measure voltage-dependent activation (V₁/₂) in the presence/absence of Mg²⁺.

- Structural modeling : Compare tungstate-protein binding motifs with known Mg²⁺-dependent ion channels using molecular dynamics simulations.

- Calcium-free assays : Isolate Mg²⁺ effects by removing cytosolic Ca²⁺ buffers .

Q. How can researchers resolve contradictions in reported effects of this compound on ion channel kinetics across different experimental models?

Methodological Answer: Contradictions may arise from variations in:

- Ionic environment : Systematically vary Mg²⁺/Ca²⁺ concentrations to identify cofactor dependencies.

- Cell type : Compare results from heterologous expression systems (e.g., HEK293 cells) versus native cardiac cells.

- Dose-response curves : Use non-linear regression to quantify EC₅₀ values and assess ligand efficacy. Cross-validate findings with fluorescence-based ion flux assays .

Q. What novel applications of this compound in optoelectronic materials can be explored through doping strategies?

Methodological Answer: Doping with transition metals (e.g., Fe³⁺, Co²⁺) alters electronic band structures. To evaluate:

- Solid-state synthesis : Incorporate dopants during coprecipitation and anneal at 500–800°C.

- UV-Vis spectroscopy : Measure absorption edges to estimate bandgap energies.

- Photoluminescence : Compare emission spectra under UV excitation to assess defect states. Reference doped tungstate systems (e.g., Ag₂WO₄:Fe) for methodological guidance .

Q. How can frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) improve experimental design for this compound studies?

Methodological Answer: Apply FINER criteria to:

- Feasibility : Ensure access to high-purity Rb₂WO₄ and specialized equipment (e.g., synchrotron XRD).

- Novelty : Target understudied properties, such as its role in redox-neutral catalysis.

- Ethical compliance : Address toxicity concerns via preliminary cytotoxicity assays (e.g., MTT tests on cell lines) .

Data Analysis and Reproducibility

Q. What factors must be controlled when studying this compound’s thermal stability to ensure data reproducibility?

Methodological Answer:

- Heating rate : Use ≤5°C/min in TGA to avoid kinetic artifacts.

- Atmosphere : Conduct experiments under inert gas (N₂/Ar) to prevent oxidation.

- Sample mass : Standardize to 10–20 mg to ensure uniform heat transfer.

- Baseline correction : Subtract empty-crucible data to isolate sample-specific mass loss .

Q. How can researchers validate computational models of this compound’s electronic structure?

Methodological Answer:

- Benchmarking : Compare density functional theory (DFT)-predicted bandgaps with experimental UV-Vis data.

- Synchrotron validation : Use X-ray absorption near-edge structure (XANES) to verify tungsten oxidation states.

- Software cross-check : Replicate results using multiple codes (e.g., VASP, Quantum ESPRESSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.